Oxireno[c][1,2,4]triazolo[4,3-a]pyridine
Description
Properties
CAS No. |
160336-99-2 |
|---|---|
Molecular Formula |
C6H3N3O |
Molecular Weight |
133.11 |
IUPAC Name |
3-oxa-7,9,10-triazatricyclo[5.3.0.02,4]deca-1(10),2(4),5,8-tetraene |
InChI |
InChI=1S/C6H3N3O/c1-2-9-3-7-8-6(9)5-4(1)10-5/h1-3H |
InChI Key |
RNVHNZGUGNFSHG-UHFFFAOYSA-N |
SMILES |
C1=CN2C=NN=C2C3=C1O3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
Oxireno[c][1,2,4]triazolo[4,3-a]pyridine
- Core Structure : A triazole ring fused to a pyridine ring, with an oxirene ring fused at the [c] position.
Analogous Compounds
[1,2,4]Triazolo[4,3-a]pyridine Derivatives (e.g., Compounds 5a–5g in ):
- Substituents at the 3- and 7-positions (e.g., ethyl, isobutyl, benzyl) modulate physical properties and bioactivity.
- Planar fused-ring systems confirmed by X-ray crystallography, with hydrogen-bonding networks enhancing crystalline stability .
Triazolo-Fused Furopyridines (e.g., Triazolo[4′,5′:4,5]furo[2,3‑c]pyridine in ):
- A furan ring replaces the oxirene, offering greater stability due to reduced ring strain.
- Synthesized via microwave-assisted Groebke–Blackburn reactions, highlighting efficient cyclization strategies .
Sulfonamide-Substituted Derivatives (e.g., Compounds 15a–15e in ):
Physical and Spectral Properties
- Oxireno Derivatives: Expected lower melting points due to reduced crystallinity from ring strain.
Key Research Findings and Trends
Substituent Effects :
- Electron-donating groups (e.g., methoxy in 5f) enhance antifungal activity by improving membrane permeability .
- Halogen substituents (e.g., Br in ) increase planarity and π-stacking, critical for kinase inhibition .
Synthetic Efficiency :
- Microwave-assisted methods reduce reaction times (e.g., 2 minutes in ) .
- NCS-mediated oxidative cyclization offers mild conditions for triazolo ring formation .
Structural Stability :
- Planar fused-ring systems (e.g., in 1 and 2 from ) stabilize crystals via hydrogen bonds (O–H···N interactions) .
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